(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes multiple halogenated aromatic rings and a prop-2-en-1-one moiety
Scientific Research Applications
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.
Amination: Formation of the amino group on the aromatic ring.
Etherification: Introduction of the methoxy group.
Condensation: Formation of the prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the prop-2-en-1-one moiety to carboxylic acids or other oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is unique due to its specific combination of halogenated aromatic rings and the prop-2-en-1-one moiety, which confer distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F2NO2/c23-15-6-9-21(20(26)12-15)27-11-10-22(28)14-4-7-16(8-5-14)29-13-17-18(24)2-1-3-19(17)25/h1-12,27H,13H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGGQMDCTZXJU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=C(C=C(C=C3)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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